3-Chloro-4-cyclopropoxy-2-iodopyridine
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Overview
Description
3-Chloro-4-cyclopropoxy-2-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, cyclopropoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-2-iodopyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 3-chloro-4-cyclopropoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-cyclopropoxy-2-iodopyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-2-iodopyridine involves its ability to act as both a nucleophile and an electrophile due to the presence of halogen atoms. This dual reactivity allows it to participate in various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
- 2-Chloro-3-iodopyridin-4-amine
Uniqueness
3-Chloro-4-cyclopropoxy-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a cyclopropoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
Molecular Formula |
C8H7ClINO |
---|---|
Molecular Weight |
295.50 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C8H7ClINO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2 |
InChI Key |
UAKAOIPEIZKADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)I)Cl |
Origin of Product |
United States |
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